2-(4-Bromopyrazol-1-yl)benzonitrile
CAS No.: 1184023-09-3
Cat. No.: VC3416342
Molecular Formula: C10H6BrN3
Molecular Weight: 248.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1184023-09-3 |
---|---|
Molecular Formula | C10H6BrN3 |
Molecular Weight | 248.08 g/mol |
IUPAC Name | 2-(4-bromopyrazol-1-yl)benzonitrile |
Standard InChI | InChI=1S/C10H6BrN3/c11-9-6-13-14(7-9)10-4-2-1-3-8(10)5-12/h1-4,6-7H |
Standard InChI Key | RPTLEHPSCLVUDJ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C#N)N2C=C(C=N2)Br |
Canonical SMILES | C1=CC=C(C(=C1)C#N)N2C=C(C=N2)Br |
Introduction
Chemical Identity and Basic Properties
2-(4-Bromopyrazol-1-yl)benzonitrile is a heterocyclic organic compound characterized by a pyrazole ring substituted with a bromine atom and connected to a benzonitrile group. The compound has been identified in multiple chemical databases and is available through several research chemical suppliers.
Table 1: Chemical Identity of 2-(4-Bromopyrazol-1-yl)benzonitrile
Parameter | Information |
---|---|
CAS Number | 1184023-09-3 |
IUPAC Name | 2-(4-bromopyrazol-1-yl)benzonitrile |
Molecular Formula | C₁₀H₆BrN₃ |
Molecular Weight | 248.08 g/mol |
Canonical SMILES | C1=CC=C(C(=C1)C#N)N2C=C(C=N2)Br |
InChI | InChI=1S/C10H6BrN3/c11-9-6-13-14(7-9)10-4-2-1-3-8(10)5-12/h1-4,6-7H |
InChI Key | RPTLEHPSCLVUDJ-UHFFFAOYSA-N |
The compound features a distinctive chemical structure with specific characteristics that influence its properties and potential applications. The presence of both the pyrazole ring with a bromine substituent and the nitrile group on the benzene ring contributes to its unique chemical profile .
Synthesis and Production
Supplier | Catalog/Reference | Purity | Package Sizes | Status |
---|---|---|---|---|
BOC Sciences | BB016397 | Not specified | Not specified | Available |
BIOFOUNT | HCC303163 | 97% | 100mg | 4-7 week delivery |
CymitQuimica | 10-F637577 | 98% | 1g | Discontinued |
Thermo Scientific | 15467778 | 98% | 250mg | Available |
CymitQuimica | 3D-JXB02309 | Min. 95% | 250mg, 2500mg | Discontinued |
The compound is typically supplied with a minimum purity of 95%, with some suppliers offering higher purity grades of 97-98% .
Applications and Research Significance
Research Applications
2-(4-Bromopyrazol-1-yl)benzonitrile has potential applications in various research fields:
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Pharmaceutical Research: The compound can serve as a building block for medicinal chemistry, particularly in the development of compounds with potential biological activity. The pyrazole moiety is present in numerous pharmaceuticals with diverse therapeutic activities .
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Chemical Synthesis: As a functionalized heterocycle, it serves as an intermediate for more complex molecular architectures. The presence of both the bromopyrazole and nitrile groups provides handles for further derivatization .
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Materials Science: Related heterocyclic compounds have applications in materials science, particularly in the development of functional materials with specific electronic or optical properties.
Analytical Methods and Characterization
Various analytical techniques can be employed to characterize 2-(4-Bromopyrazol-1-yl)benzonitrile, including:
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Chromatographic Methods:
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC)
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Gas Chromatography (GC)
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Spectroscopic Methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Infrared (IR) Spectroscopy
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Mass Spectrometry (MS)
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UV-Visible Spectroscopy
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Thermal Analysis:
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Differential Scanning Calorimetry (DSC)
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Thermogravimetric Analysis (TGA)
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These methods can provide comprehensive characterization of the compound's structure, purity, and physical properties.
Related Compounds and Structural Analogues
Several structurally related compounds share similar chemical features with 2-(4-Bromopyrazol-1-yl)benzonitrile:
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3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile: A positional isomer with the benzonitrile group at the 3-position instead of the 2-position (CAS: 546142-07-8)
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2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile: A related compound with a chlorine substituent instead of bromine and a different connection pattern between the pyrazole and benzonitrile moieties (CAS: 1297537-37-1)
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2-Bromo-4-fluorobenzonitrile: A simpler compound sharing the brominated benzonitrile core but lacking the pyrazole ring (CAS: 36282-26-5)
These structural analogues may exhibit similar chemical properties and potential applications, making them relevant for comparative studies in various research contexts.
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